Pomalidomide - 19171-19-8

Pomalidomide

Catalog Number: EVT-287697
CAS Number: 19171-19-8
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pomalidomide is an analog of thalidomide that inhibits the E3 ligase protein cereblon (CRBN) with an IC50 value of approximately 3 µM for the human recombinant CRBN-DNA damage binding protein-1 (CRBN-DDB1) complex. It inhibits autoubiquitination of CRBN in HEK293T cells expressing CRBN but not those expressing a thalidomide-binding defective CRBN mutation. It inhibits proliferation of U266 myeloma cells when used at concentrations ranging from 0.1 to 10 µM. Pomalidomide also has antiangiogenic and immunomodulatory effects against myeloma cells, modulating cell adhesion, decreasing production of key pro-survival cytokines, including TNF-α, and triggering the activation of caspase-8.2,3 Pomalidomide (3 mg/kg per day), in combination with dexamethasone, reduces tumor growth in a H929 R10-1 lenalidomide-resistant mouse xenograft model. Formulations containing pomalidomide have been used in the treatment of multiple myeloma.
Pomalidomide is an orally bioavailable derivative of thalidomide with potential immunomodulating, antiangiogenic and antineoplastic activities. Although its exact mechanism of action has yet to be fully elucidated, pomalidomide appears to inhibit TNF-alpha production, enhance the activity of T cells and natural killer (NK) cells and enhance antibody-dependent cellular cytotoxicity (ADCC). In addition, pomalidomide may inhibit tumor angiogenesis, promote cell cycle arrest in susceptible tumor cell populations, and stimulate erythropoeisis.
Pomalidomide is an immunomodulatory and antineoplastic agent that is used in the therapy of multiple myeloma. Pomalidomide, like the structurally related agents thalidomide and lenalidomide, is associated with a low rate of serum aminotransferase elevations during therapy and has been implicated in causing rare instances of clinically apparent liver injury which can be severe.
Pomalidomide is an aromatic amine that is thalidomide substituted at position 4 on the isoindole ring system by an amino group. Used for the treatment of multiple myeloma in patients who failed to respond to previous therapies. It has a role as an antineoplastic agent, an immunomodulator and an angiogenesis inhibitor. It is a dicarboximide, a member of isoindoles, a member of piperidones and an aromatic amine. It derives from a thalidomide.
Future Directions
  • Overcoming Resistance: Developing strategies to overcome Pomalidomide resistance in multiple myeloma and other cancers is a critical area of research. This includes identifying resistance mechanisms and exploring novel drug combinations. []
Source and Classification

Pomalidomide was first synthesized by modifying the structure of thalidomide, which was originally developed in the 1950s. The compound is categorized under the broader class of immunomodulatory drugs (IMiDs), which also includes lenalidomide and thalidomide itself. Its chemical structure can be represented as 4-amino-1-(2,6-dioxopiperidin-3-yl)-2,6-dioxoisoindoline-1,3-dione, indicating its complex heterocyclic nature.

Synthesis Analysis

The synthesis of pomalidomide has been extensively studied to improve yield and efficiency. Various methods have been developed:

Molecular Structure Analysis

Pomalidomide's molecular structure features a unique arrangement of rings and functional groups that contribute to its biological activity:

  • Chemical Formula: C13_{13}H11_{11}N3_{3}O4_{4}
  • Molecular Weight: Approximately 273.25 g/mol
  • Structural Features:
    • The compound contains a dioxoisoindoline core, which is essential for its interaction with biological targets.
    • It includes an amino group that enhances its solubility and reactivity.

The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the integrity and purity of synthesized pomalidomide .

Chemical Reactions Analysis

Pomalidomide participates in various chemical reactions that are crucial for its application in drug development:

  1. Conjugation Reactions: Pomalidomide can be covalently linked to other molecules through amine coupling reactions, facilitating the development of novel therapeutic agents such as protein degraders .
  2. Click Chemistry: The use of click chemistry has been explored for synthesizing pomalidomide derivatives, allowing for efficient coupling with other bioactive compounds .
  3. Stability Studies: Research has shown that pomalidomide exhibits stability under physiological conditions, making it suitable for therapeutic applications.
Mechanism of Action

The mechanism by which pomalidomide exerts its effects involves several pathways:

  1. Modulation of Immune Response: Pomalidomide enhances T-cell activation and promotes the production of cytokines such as interleukin-2, which are critical for immune response against tumors.
  2. Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
  3. Targeting Cereblon E3 Ligase: Pomalidomide binds to cereblon, an E3 ubiquitin ligase, leading to the degradation of specific proteins involved in cell proliferation and survival pathways . This mechanism is pivotal in its efficacy against multiple myeloma cells.
Physical and Chemical Properties Analysis

Pomalidomide possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and dimethylformamide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Pomalidomide has a melting point range typically between 150°C to 160°C, indicating its solid-state characteristics at room temperature.

These properties are critical for formulating effective dosage forms for clinical use.

Applications

Pomalidomide's primary application lies within oncology:

  1. Treatment of Multiple Myeloma: It is approved for use in patients with relapsed or refractory multiple myeloma, often in combination with dexamethasone.
  2. Research Applications: Ongoing studies are exploring its potential use in other malignancies and autoimmune diseases due to its immunomodulatory effects.
  3. Development of Novel Therapeutics: The ability to conjugate pomalidomide with other therapeutic agents opens avenues for creating targeted therapies that enhance efficacy while minimizing side effects .

Properties

CAS Number

19171-19-8

Product Name

Pomalidomide

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)

InChI Key

UVSMNLNDYGZFPF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Solubility

In water, 8313 mg/L at 25 °C (est)
Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL)

Synonyms

3-aminio-phthalimido-glutarimide
3-aminophthalimidoglutarimide
S-3-amino-phthalimido-glutarimide
S-3APG

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.